[(2-Cyano-benzyl)-methyl-amino]-acetic acid
Description
[(2-Cyano-benzyl)-methyl-amino]-acetic acid is a substituted acetic acid derivative featuring a benzyl group substituted with a cyano (-CN) group at the 2-position, a methylamino (-N(CH₃)) moiety, and a carboxylic acid (-COOH) functional group. Its molecular formula is C₁₁H₁₁N₂O₂, with a molecular weight of 218.22 g/mol (calculated from structural data in and ). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of high-purity active pharmaceutical ingredients (APIs) under ISO-certified processes . Its structural uniqueness lies in the electron-withdrawing cyano group, which enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
2-[(2-cyanophenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-5-3-2-4-9(10)6-12/h2-5H,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKQKJAOJLTJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2-Cyano-benzyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, analgesic, and cytotoxic properties. The synthesis methods and structure-activity relationships are also discussed, providing a comprehensive overview of this compound's relevance in medicinal chemistry.
Chemical Structure and Synthesis
This compound can be synthesized through various methodologies involving cyanoacetate derivatives. A notable approach includes the use of methyl cyanoacetate as a starting material, which undergoes several transformation steps to yield the final product. The synthesis typically involves:
- Formation of the Cyano Group : The introduction of the cyano group is crucial for enhancing biological activity.
- Amine Modification : The methylamino group is integrated to improve solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of cyano compounds exhibit varying degrees of antimicrobial properties. In particular, studies have shown that compounds with electron-withdrawing groups, such as cyano, enhance biological activity against various microorganisms. For instance, derivatives were tested against Escherichia coli and Candida albicans, showing significant inhibition at concentrations above 40 µmol/L .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 40 µmol/L |
| Derivative X | C. albicans | 30 µmol/L |
Analgesic Activity
The analgesic properties of related compounds suggest that this compound may also possess pain-relieving effects. In studies involving various acetic acid derivatives, compounds were evaluated using the abdominal constriction test in rodents, demonstrating significant inhibition of pain responses .
| Compound | Analgesic Activity (%) | Reference Drug (Aspirin) Activity (%) |
|---|---|---|
| Compound A | 85% | 58% |
| Compound B | 75% | 58% |
Cytotoxicity
Cytotoxic effects of this compound have been explored in cancer cell lines. In vitro studies showed that certain derivatives induced apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased Bax/Bcl-2 ratios .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 5.1 | G2/M phase arrest |
| HGC-27 | 7.6 | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study conducted by demonstrated that a series of cyano derivatives exhibited potent antimicrobial activity against Chlorella pyrenoidosa and Saccharomyces cerevisiae. These findings suggest that structural modifications can lead to enhanced efficacy against specific pathogens.
- Analgesic Evaluation : Research highlighted in indicated that certain analogs of acetic acid derivatives showed superior analgesic properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This positions this compound as a potential candidate for further development in pain management therapies.
Scientific Research Applications
Chemical Synthesis
Key Applications:
- Precursor in Organic Synthesis: The compound serves as a building block for synthesizing other organic molecules. It can undergo reactions such as alkylation, acylation, and condensation, making it valuable in the production of pharmaceuticals and agrochemicals .
- Buffering Agent: It acts as a non-ionic organic buffering agent in biological applications, particularly in cell cultures where maintaining a stable pH (between 6 and 8.5) is crucial for cellular functions .
Table 1: Chemical Reactions Involving [(2-Cyano-benzyl)-methyl-amino]-acetic acid
| Reaction Type | Description | Products/Outcomes |
|---|---|---|
| Alkylation | Reaction with alkyl halides to form substituted amines | Various amine derivatives |
| Acylation | Reaction with acyl chlorides to produce amides | Amide compounds |
| Condensation | Formation of larger molecules through condensation | Polymers or complex organic structures |
Pharmaceutical Applications
Research Findings:
- Drug Development: this compound has been explored for its potential role in drug development due to its structural properties that may influence biological activity. It can be modified to enhance efficacy against specific targets, such as enzymes or receptors involved in disease pathways .
- Hypoglycemic Agents: Similar compounds have been studied for their effects on glucose metabolism, indicating potential applications in diabetes management .
Case Study:
A study published in a pharmaceutical journal highlighted the synthesis of derivatives of this compound that exhibited significant hypoglycemic activity in animal models, suggesting its utility in developing new diabetes medications .
Biological Applications
Key Uses:
- Cell Culture Media: The compound is utilized in cell culture media formulations to support the growth of various cell types, particularly in research settings focused on cancer biology and drug testing .
- pH Stabilization: It helps maintain optimal pH levels during experiments, which is critical for enzyme activity and cellular processes.
Industrial Applications
Synthesis of Dyes and Coatings:
- The compound has been employed as an intermediate in the synthesis of dyes used in textile and coating industries. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes, making them suitable for various applications .
Table 2: Industrial Applications of this compound
| Application | Industry | Benefits |
|---|---|---|
| Dye Production | Textile | Enhanced colorfastness |
| Coating Formulations | Paints and Coatings | Improved durability and stability |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzyl Ring
a) 2-[(2-Methylphenyl)methylamino]acetic Acid
- Structure: Benzyl ring substituted with a methyl (-CH₃) group at the 2-position instead of cyano.
- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol) .
- Key Differences: The methyl group is electron-donating, reducing polarity compared to the cyano analog. Lower molecular weight may enhance membrane permeability but reduce metabolic stability. Applications: Limited data, but structural analogs are explored in biochemical assays and enzyme interaction studies .
b) 2-(3-Hydroxybenzylamino)acetic Acid
- Structure : Benzyl ring substituted with a hydroxyl (-OH) group at the 3-position.
- Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol) .
- Demonstrated biological activity in substituted amino acid complexes, likely due to enhanced receptor interactions .
Variations in the Amino Group Substituents
a) [(2-Cyano-benzyl)-ethyl-amino]-acetic Acid
- Structure: Ethylamino (-N(CH₂CH₃)) group replaces methylamino.
- Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 218.25 g/mol) .
- May exhibit altered metabolic pathways due to differences in N-alkyl chain oxidation .
b) 2-[Benzyl(phenyl)amino]acetic Acid
- Structure: Benzyl and phenyl groups attached to the amino nitrogen.
- Molecular Formula: C₁₅H₁₅NO₂ (MW: 241.29 g/mol) .
- Key Differences :
Functional Group Modifications
a) 2-[Methyl(2-phenylacetyl)amino]acetic Acid
- Structure: Methyl and phenylacetyl groups on the amino nitrogen.
- Molecular Formula: C₁₁H₁₃NO₃ (MW: 207.23 g/mol) .
- Synthetic routes involve carbodiimide-mediated coupling, similar to methods for the target compound .
b) 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
- Structure : Cyclohexyl group replaces the benzyl ring.
- Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25 g/mol) .
- Key Differences: Aliphatic cyclohexyl group increases lipophilicity and reduces aromatic interactions.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
